
N1-(1-Phenylethyl)-1,3-propanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N1-(1-Phenylethyl)-1,3-propanediamine” is a compound that contains an amine group. Amines are derivatives of ammonia and can act as bases due to the presence of a lone pair of electrons on the nitrogen atom . They are often involved in the formation of various types of compounds, including pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for “N1-(1-Phenylethyl)-1,3-propanediamine” are not available, amines can generally be synthesized through methods such as reductive amination .Chemical Reactions Analysis
Amines, including “N1-(1-Phenylethyl)-1,3-propanediamine”, can undergo a variety of chemical reactions due to their basic nature. They can react with acids to form salts, which are often soluble in water .Aplicaciones Científicas De Investigación
Chiral Inducer and Auxiliary
α-PEA, a structural motif of N1-(1-Phenylethyl)-1,3-propanediamine, is often used as a chiral inducer and auxiliary in the synthesis of enantiopure products . This is particularly useful in the synthesis of drugs or agrochemicals .
Synthesis of Medicinal Substances and Natural Products
α-PEA has been used as a chiral auxiliary in the diastereoselective synthesis of medicinal substances and natural products . This allows for the creation of complex molecules with a high degree of stereochemical control .
Construction of Chiral Ligands
Chiral ligands with α-PEA moieties have been applied in asymmetric reactions . These ligands can be used to induce chirality in other molecules during chemical reactions .
Creation of Modular Organocatalysts
Effective modular chiral organocatalysts have been constructed with α-PEA fragments and used in important synthetic reactions . These organocatalysts can accelerate and control the outcome of chemical reactions .
Enantioselective Biotransformations
In a study, enantioselective biotransformations of (R,S)-1-phenylethanol were performed using various catalytic systems containing ionic liquids and n-heptane or toluene as a reaction medium . The use of Burkholderia cepacia lipase, vinyl acetate, and n-heptane with [EMIM][BF4] allowed obtaining enantiomerically pure 1-phenylethyl acetate .
Synthesis of Dibenzyl-1-cyclohexyl-N1,N3-bis(®-1-phenylethyl)propane-1,3-diamine
(S)-N1,N3-Dibenzyl-1-cyclohexyl-N1,N3-bis(®-1-phenylethyl)propane-1,3-diamine was prepared in good yield by the reduction of the corresponding amide, which was obtained by the addition of a chiral lithium amide to an α,β-unsaturated ester .
Propiedades
IUPAC Name |
N'-(1-phenylethyl)propane-1,3-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-10(13-9-5-8-12)11-6-3-2-4-7-11/h2-4,6-7,10,13H,5,8-9,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQONXAAXIFYYMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00512552 |
Source


|
| Record name | N~1~-(1-Phenylethyl)propane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00512552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(1-Phenylethyl)-1,3-propanediamine | |
CAS RN |
52198-66-0 |
Source


|
| Record name | N1-(1-Phenylethyl)-1,3-propanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52198-66-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N~1~-(1-Phenylethyl)propane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00512552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

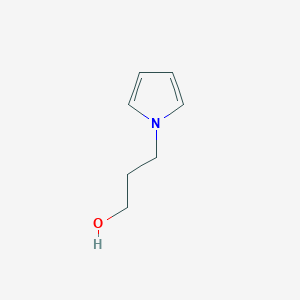

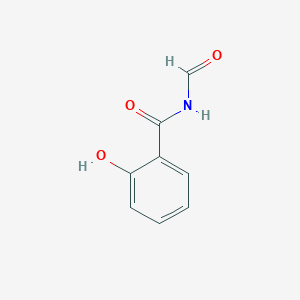
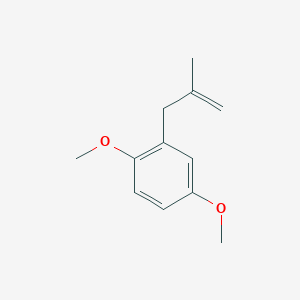
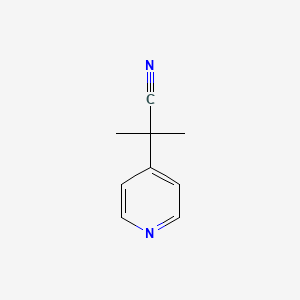
![2,3,3-Trimethyl-3H-benzo[g]indole](/img/structure/B1315328.png)
![Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B1315330.png)
![Ethyl 2-Methyl-6-nitroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1315333.png)
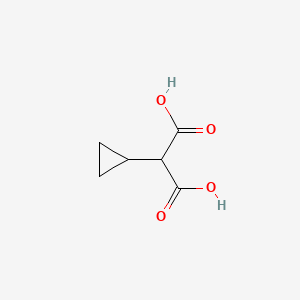

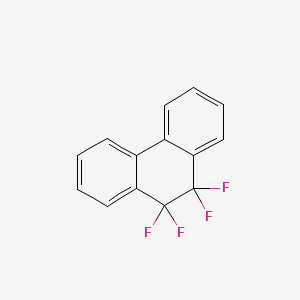

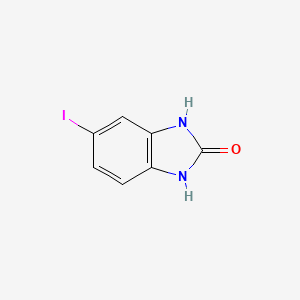
![2-Chloro-5-iodo-1H-benzo[d]imidazole](/img/structure/B1315344.png)